3-(Methylsulfonyl)propan-1-amine hydrochloride
Overview
Description
3-(Methylsulfonyl)propan-1-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClNO2S and its molecular weight is 173.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiolysis of Thiamphenicol : In a study by Marciniec et al. (2010), radiolysis of thiamphenicol, which is related to 3-(Methylsulfonyl)propan-1-amine hydrochloride, was investigated. The study used spectroscopic and chromatographic methods to identify products of radiolysis, including TF amine, a compound structurally similar to this compound. This research is significant in understanding the stability and degradation products of pharmaceutical compounds under radiation exposure (Marciniec et al., 2010).
Synthesis of Amines : Peng et al. (2013) described a method for synthesizing (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones. This process involves a five-step sequence and results in compounds with high yield and excellent enantiopurity. The methodology can be relevant for synthesizing structurally related compounds like this compound (Peng et al., 2013).
Sulfonylation of Alcohols : A study by Tanabe et al. (1995) explored the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction provides insights into the chemical behavior of sulfonyl compounds, which is relevant for understanding the properties of this compound (Tanabe et al., 1995).
Hydrophobically Modified Sulfobetaine Copolymers : Woodfield et al. (2014) reported the synthesis of hydrophobically modified sulfobetaine copolymers using a zwitterionic amine, which is structurally similar to this compound. These copolymers have potential applications in antifouling and biomedical fields (Woodfield et al., 2014).
Chemical Modification of Cotton with Propane Sultone : Research by Ward et al. (1973) focused on modifying cotton with propane sultone, which reacts with amine groups to form sulfobetaine-type zwitterions. This study is relevant for understanding the chemical behavior of sulfonyl and amine groups in textiles (Ward et al., 1973).
Safety and Hazards
Future Directions
As a pharmaceutical intermediate, 3-(Methylsulfonyl)propan-1-amine hydrochloride has potential applications in the synthesis of various drugs and pharmaceuticals . Its future directions are likely to be influenced by the development of these drugs and the demand for this intermediate in their synthesis.
Properties
IUPAC Name |
3-methylsulfonylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABSSGXEWXCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157825-88-2 | |
Record name | 3-methanesulfonylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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